Ethyl 2-(quinolin-3-YL)acetate
Description
Structure
3D Structure
Properties
CAS No. |
33054-18-1 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 2-quinolin-3-ylacetate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)8-10-7-11-5-3-4-6-12(11)14-9-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
LETQUFNRBJEUBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ethyl 2 Quinolin 3 Yl Acetate
Retrosynthetic Analysis for the Ethyl 2-(quinolin-3-YL)acetate Moiety
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or readily synthesizable precursors. For this compound, several key disconnections can be envisaged, each leading to a different synthetic strategy.
A primary disconnection involves the ester functional group, suggesting quinoline-3-acetic acid as a direct precursor. This simplifies the synthesis to the formation of the C-C bond between the quinoline (B57606) C3 position and the acetic acid moiety, followed by a standard esterification.
Alternatively, a C-C bond disconnection of the acetate (B1210297) side chain at the C3 position of the quinoline ring points to a 3-functionalized quinoline, such as a 3-haloquinoline or a quinoline with a leaving group at the 3-position, and a suitable two-carbon nucleophile, for instance, the enolate of ethyl acetate. This approach focuses on the functionalization of a pre-formed quinoline ring.
A more fundamental disconnection involves the quinoline ring itself. This leads to strategies where the quinoline scaffold is constructed from acyclic or simpler cyclic precursors that already bear the acetate or a related functionality. For example, a Friedländer annulation could be envisioned between a 2-aminobenzaldehyde (B1207257) and a β-keto ester that would provide the C3-acetate side chain.
These retrosynthetic pathways are summarized in the following table:
| Disconnection Approach | Key Intermediate(s) | Synthetic Strategy |
| Functional Group Interconversion | Quinoline-3-acetic acid | Esterification |
| C-C Bond Formation | 3-Haloquinoline and an ethyl acetate enolate equivalent | Nucleophilic substitution or cross-coupling |
| Quinoline Ring Annulation | 2-Aminobenzaldehyde and a suitable β-keto ester | Cyclocondensation |
Direct Esterification and Transesterification Approaches to Quinoline Acetates
The most straightforward synthesis of this compound is the esterification of quinoline-3-acetic acid. This approach is contingent on the availability of the corresponding carboxylic acid.
Fischer-Speier esterification is a classic method that can be employed. rsc.orgiipseries.orgwikipedia.org This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol (B145695), with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction. iipseries.org
| Reactants | Catalyst | Solvent | Conditions | Product |
| Quinoline-3-acetic acid, Ethanol | H₂SO₄ or TsOH | Ethanol (excess) | Reflux | This compound |
Alternatively, quinoline-3-acetic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the ethyl ester in high yield and under milder conditions than Fischer esterification.
Transesterification offers another route, where an existing ester of quinoline-3-acetic acid (e.g., the methyl ester) is converted to the ethyl ester by reaction with ethanol in the presence of an acid or base catalyst. slideshare.net This method is particularly useful if a different ester is more readily accessible.
C-C Bond Formation Strategies for the Acetate Side Chain at the Quinoline C3 Position
A variety of C-C bond-forming reactions can be utilized to introduce the ethyl acetate moiety onto a pre-existing quinoline ring at the C3 position.
Enolate Chemistry and Alkylation Reactions
The alkylation of enolates is a powerful tool for C-C bond formation. wikipedia.org In the context of this compound synthesis, this could theoretically involve the generation of a nucleophilic carbanion at the C3 position of a quinoline derivative, which would then react with an electrophilic source of the ethyl acetate group, such as ethyl bromoacetate. However, generating a stable carbanion directly at the C3 position of the quinoline ring is challenging due to the electronic nature of the heterocycle.
A more plausible approach involves the reaction of a nucleophile with a quinoline derivative bearing an electrophilic carbon at the C3 position. For instance, a 3-(halomethyl)quinoline could react with the enolate of ethyl acetate.
Coupling Reactions and Functionalization of Quinoline Halides
Palladium-catalyzed cross-coupling reactions are highly effective for forming C-C bonds. A 3-haloquinoline, such as 3-bromoquinoline (B21735), can serve as a versatile precursor.
The Heck reaction provides a potential route through the palladium-catalyzed coupling of 3-bromoquinoline with ethyl acrylate. organicreactions.orgwikipedia.org The resulting ethyl 3-(quinolin-3-yl)acrylate could then be reduced, for example, through catalytic hydrogenation, to yield the target this compound.
| Starting Material | Coupling Partner | Catalyst | Product of Coupling | Subsequent Reaction | Final Product |
| 3-Bromoquinoline | Ethyl acrylate | Pd catalyst (e.g., Pd(OAc)₂) | Ethyl 3-(quinolin-3-yl)acrylate | Catalytic Hydrogenation | This compound |
The Suzuki coupling offers another powerful method. synarchive.com This would involve the reaction of 3-bromoquinoline with a suitable boron-containing reagent, such as a boronic ester of an ethyl acetate enolate equivalent.
The Sonogashira coupling of 3-bromoquinoline with a protected form of ethyne, followed by hydration and esterification, could also be a viable, albeit longer, route. iipseries.org
Multi-component Reaction Pathways to Quinoline Acetates
Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov While no specific MCR has been reported for the direct synthesis of this compound, established MCRs for quinoline synthesis could potentially be adapted. For instance, a variation of the Doebner-von Miller reaction, which typically uses anilines and α,β-unsaturated carbonyl compounds, might be designed with a precursor that incorporates the ethyl acetate moiety. wikipedia.org
Cycloaddition and Annulation Strategies for Quinoline Ring Construction with Acetate Functionality
Building the quinoline ring with the C3-acetate side chain already in place is an elegant and convergent synthetic strategy. Several classic named reactions for quinoline synthesis can be adapted for this purpose.
The Friedländer annulation is a prominent method for quinoline synthesis, involving the condensation of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing an activated methylene (B1212753) group. nih.govwikipedia.org To synthesize this compound via this route, one could react a 2-aminobenzaldehyde with a β-keto ester such as ethyl 4-oxobutanoate.
| 2-Aminoaryl Carbonyl | Methylene Component | Conditions | Product |
| 2-Aminobenzaldehyde | Ethyl 4-oxobutanoate | Acid or base catalysis | This compound |
The Pfitzinger reaction provides another route, typically starting from isatin (B1672199) and a carbonyl compound to yield quinoline-4-carboxylic acids. wikipedia.orgnih.gov By selecting an appropriate carbonyl compound, it might be possible to direct the substitution to the C3 position and incorporate an acetate functionality.
The Combes quinoline synthesis involves the reaction of anilines with β-diketones under acidic conditions. nih.govwikipedia.orgquimicaorganica.org By using a suitably substituted β-dicarbonyl compound that can be later converted to the acetate group, this method could be adapted.
A rhodium(II)-catalyzed reaction of indoles with halodiazoacetates has been shown to produce ethyl quinoline-3-carboxylates through a cyclopropanation-ring expansion mechanism. nih.gov This reaction provides a closely related structural analog and highlights the potential of modern catalytic methods for constructing the quinoline-3-ester framework.
| Starting Material | Reagent | Catalyst | Product |
| Indole (B1671886) | Ethyl chlorodiazoacetate | Rh₂(OAc)₄ | Ethyl quinoline-3-carboxylate |
This methodology underscores the possibility of developing novel cycloaddition or annulation strategies for the direct synthesis of this compound.
Mechanistic Investigations of Synthetic Transformations Leading to this compound
While specific mechanistic studies for the synthesis of this compound are not extensively documented, the mechanisms of analogous quinoline syntheses are well-established and provide a strong basis for understanding its formation.
One of the most common methods for quinoline synthesis is the Gould-Jacobs reaction . The mechanism of this reaction begins with the nucleophilic attack of an aniline (B41778) on an alkoxy methylenemalonic ester, followed by the elimination of an alcohol to form an anilidomethylenemalonic ester intermediate. rsc.org A subsequent thermal 6-electron cyclization reaction occurs, leading to the formation of a quinoline ring system. rsc.org The resulting 4-hydroxy-3-carboalkoxyquinoline exists predominantly in its 4-oxo tautomeric form. rsc.org
Another relevant synthetic approach is the Combes quinoline synthesis , which involves the condensation of an aniline with a β-diketone under acidic conditions. The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization (annulation), followed by dehydration to yield the substituted quinoline. researchgate.net
Modern palladium-catalyzed cross-coupling reactions, such as the Heck reaction , also offer a pathway to quinoline derivatives. The mechanism of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of an alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the alkenylated product, which can then undergo cyclization to form the quinoline ring. ambeed.comtandfonline.com
Derivatization Strategies of the this compound Core
The this compound core offers multiple sites for chemical modification, primarily at the ester functionality and on the quinoline ring itself. These derivatization strategies allow for the synthesis of a diverse range of novel compounds with potential applications in various fields of chemistry.
Reactions at the Ester Group
The ethyl acetate moiety is amenable to several classical transformations:
Hydrolysis: Alkaline hydrolysis of the ester group yields the corresponding carboxylic acid, 2-(quinolin-3-yl)acetic acid. This transformation is typically achieved by treating the ester with a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. nih.gov The resulting carboxylic acid is a key intermediate for further modifications.
Amide Formation: The carboxylic acid obtained from hydrolysis can be converted into a variety of amides. Standard peptide coupling reagents can be employed to react the carboxylic acid with primary or secondary amines, leading to the formation of N-substituted 2-(quinolin-3-yl)acetamides. researchgate.nettsijournals.com Alternatively, direct aminolysis of the ester with an amine, sometimes under elevated temperatures or with catalysis, can also yield the corresponding amide.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(quinolin-3-yl)ethanol. A strong reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation, which proceeds via the reduction of the ester to an aldehyde intermediate that is further reduced to the alcohol. chemicalbook.combhu.ac.in
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethyl group for another alkyl or aryl group, providing access to a range of different esters of 2-(quinolin-3-yl)acetic acid.
Reactions Involving the Methylene Bridge
The active methylene group adjacent to the carbonyl and the quinoline ring can potentially be functionalized. For instance, deprotonation with a suitable base could generate a carbanion that can participate in alkylation or condensation reactions, although the reactivity would be influenced by the electronic nature of the quinoline ring.
Reactions on the Quinoline Ring
The quinoline nucleus itself can undergo various transformations, although the reactivity will be influenced by the directing effects of the acetate substituent. Electrophilic aromatic substitution reactions are possible, with the position of substitution depending on the reaction conditions and the directing influence of the existing substituent.
Furthermore, if a suitable leaving group is present on the quinoline ring, for example, a halogen at the 2- or 4-position, nucleophilic aromatic substitution reactions can be performed. For instance, the displacement of a chlorine atom with various nucleophiles can introduce a wide range of functional groups onto the quinoline scaffold. allresearchjournal.com
The following table summarizes some potential derivatization reactions of this compound based on the reactivity of analogous compounds.
| Reaction Type | Reagents and Conditions | Product Type | Reference Example |
| Hydrolysis | NaOH or KOH, H2O/EtOH | 2-(Quinolin-3-yl)acetic acid | nih.gov |
| Amide Formation | 1. Hydrolysis to acid2. Amine, Coupling agent | N-Substituted 2-(quinolin-3-yl)acetamide | researchgate.nettsijournals.com |
| Reduction | LiAlH4, THF or Et2O | 2-(Quinolin-3-yl)ethanol | chemicalbook.combhu.ac.in |
| Knoevenagel Condensation | Aldehyde, Base (e.g., piperidine) | α,β-Unsaturated ester | wikipedia.org |
| Nucleophilic Substitution | (On a 2-chloro precursor) Amine, heat | 2-Amino-substituted quinoline derivative | allresearchjournal.com |
Advanced Spectroscopic and Analytical Characterization in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Confirmation
The ¹H-NMR spectrum of Ethyl 2-(quinolin-3-YL)acetate provides critical information about the electronic environment of each proton and their spatial relationships through spin-spin coupling. The spectrum can be divided into two main regions: the aromatic region, corresponding to the quinoline (B57606) ring protons, and the aliphatic region, corresponding to the ethyl acetate (B1210297) side chain.
The quinoline ring protons are expected to appear in the downfield region (δ 7.5-8.9 ppm) due to the deshielding effect of the aromatic system. Protons H2 and H4, being adjacent to the nitrogen atom and in a deshielded position on the pyridine (B92270) ring, are expected at the lowest field. The protons on the benzene (B151609) portion of the quinoline ring (H5, H6, H7, H8) will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons.
The ethyl acetate moiety gives rise to two distinct signals in the upfield region. The methylene (B1212753) protons of the acetate group (-CH₂-) directly attached to the quinoline ring are expected to appear as a singlet around δ 3.9-4.0 ppm. The ethyl group of the ester will show a characteristic quartet for the methylene protons (-OCH₂-) around δ 4.2 ppm, coupled to the methyl protons (-CH₃), which will appear as a triplet around δ 1.3 ppm.
Predicted ¹H-NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | 8.85 | d | J = 2.2 Hz |
| H4 | 8.10 | s | - |
| H5 | 8.05 | d | J = 8.5 Hz |
| H8 | 7.85 | d | J = 8.2 Hz |
| H7 | 7.70 | ddd | J = 8.5, 7.0, 1.5 Hz |
| H6 | 7.55 | ddd | J = 8.2, 7.0, 1.2 Hz |
| -CH₂- (acetate) | 3.95 | s | - |
| -O-CH₂- (ethyl) | 4.20 | q | J = 7.1 Hz |
| -CH₃ (ethyl) | 1.28 | t | J = 7.1 Hz |
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. This compound has 13 distinct carbon environments. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around δ 170 ppm. The nine carbons of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm), with carbons adjacent to the nitrogen (C2, C8a) appearing at a lower field. The aliphatic carbons of the ethyl acetate side chain will appear in the upfield region of the spectrum. The methylene carbon of the ester (-OCH₂-) is expected around δ 61 ppm, the acetate methylene (-CH₂-) around δ 41 ppm, and the terminal methyl carbon (-CH₃) around δ 14 ppm.
Predicted ¹³C-NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 170.5 |
| C2 | 151.0 |
| C4 | 148.5 |
| C8a | 147.0 |
| C7 | 132.0 |
| C5 | 129.5 |
| C4a | 129.0 |
| C6 | 128.0 |
| C8 | 127.5 |
| C3 | 127.0 |
| -O-CH₂- (ethyl) | 61.2 |
| -CH₂- (acetate) | 41.5 |
| -CH₃ (ethyl) | 14.2 |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be expected between:
H5 ↔ H6 ↔ H7 ↔ H8, confirming the connectivity within the benzene ring of the quinoline system.
The methylene protons (-OCH₂-) and methyl protons (-CH₃) of the ethyl group.
A weak correlation between H2 and H4 might be observed, indicative of a four-bond coupling.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of carbon signals that have attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for connecting different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for structural confirmation would include:
Correlations from the acetate methylene protons (-CH₂-) to the quinoline carbons C3, C2, and C4, as well as to the carbonyl carbon (C=O).
Correlations from the ethyl methylene protons (-OCH₂-) to the carbonyl carbon (C=O) and the ethyl methyl carbon (-CH₃).
Correlations from H2 to C3 and C4, and from H4 to C3, C5, and C8a, confirming the substitution pattern on the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For this molecule, NOESY could reveal spatial proximity between the acetate methylene protons (-CH₂-) and the quinoline ring protons H2 and H4, helping to define the preferred conformation of the side chain relative to the ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Elucidation
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₃H₁₃NO₂. The calculated monoisotopic mass for the neutral molecule is 215.0946 g/mol . HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to the calculated value of 216.1019.
ESI-MS: As a soft ionization technique, ESI is ideal for observing the intact protonated molecule [M+H]⁺. In positive ion mode, this compound would readily form the [M+H]⁺ ion at m/z 216.1019, confirming the molecular weight. Adducts with sodium [M+Na]⁺ (m/z 238.0838) or potassium [M+K]⁺ (m/z 254.0578) might also be observed.
EI-MS: This is a higher-energy ionization technique that causes extensive fragmentation. The molecular ion peak (M⁺˙) at m/z 215 would be observed, and its fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve the ester side chain and the quinoline ring itself.
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (like the [M+H]⁺ ion from ESI) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This technique provides detailed structural information and confirms the connectivity of the molecule.
The fragmentation of protonated this compound would likely proceed through several key pathways:
Loss of ethanol (B145695): A common fragmentation for ethyl esters, leading to the formation of a ketene (B1206846) intermediate and a fragment ion corresponding to [M+H - 46]⁺ at m/z 170.0550.
Loss of the ethoxy radical (•OCH₂CH₃): This would result in the formation of a stable acylium ion at m/z 170.0550.
Cleavage of the C-C bond between the quinoline ring and the acetate group: This would generate the quinolin-3-ylmethyl cation at m/z 142.0651.
Fragmentation of the quinoline ring: A characteristic fragmentation of the quinoline core is the loss of hydrogen cyanide (HCN), which could occur from the molecular ion or subsequent fragment ions. For example, the M⁺˙ ion at m/z 215 could lose HCN to produce a fragment at m/z 188.
Predicted Major Fragments in the MS/MS Spectrum of this compound ([M+H]⁺)
| Predicted m/z | Proposed Fragment Ion Formula | Proposed Loss |
|---|---|---|
| 216.1019 | [C₁₃H₁₄NO₂]⁺ | Parent Ion [M+H]⁺ |
| 170.0550 | [C₁₁H₈NO]⁺ | Loss of C₂H₅OH (Ethanol) |
| 142.0651 | [C₁₀H₈N]⁺ | Loss of CH₂COOC₂H₅ (Ethyl Acetate group) |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The presence of the quinoline ring system would be confirmed by several characteristic peaks. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. mdpi.com For a related quinazoline (B50416) derivative, aromatic C-H stretching was observed at 3059 cm⁻¹. nih.gov The C=C and C=N stretching vibrations within the quinoline ring are expected to produce a series of complex bands in the 1620-1400 cm⁻¹ region. iucr.org For instance, C=N and aromatic C=C stretching vibrations have been reported around 1620 cm⁻¹ and 1505-1587 cm⁻¹, respectively, in similar structures. iucr.org
The ethyl acetate moiety will also give rise to distinct and strong absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration of the ester group, which is anticipated to appear in the range of 1750-1730 cm⁻¹. nih.gov A similar compound, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, displays a strong C=O ester peak at 1732 cm⁻¹. nih.gov Aliphatic C-H stretching vibrations from the ethyl group's CH₂ and CH₃ moieties are expected in the 3000-2850 cm⁻¹ range. mdpi.comnih.gov Specifically, absorptions at 2976 and 2906 cm⁻¹ have been attributed to aliphatic C-H stretching. nih.gov Furthermore, the C-O stretching vibrations of the ester group will likely produce strong bands in the 1300-1000 cm⁻¹ region.
A summary of the expected IR absorption bands for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Quinoline Ring | 3100-3000 |
| C-H Stretch (Aliphatic) | Ethyl Group | 3000-2850 |
| C=O Stretch (Ester) | Ethyl Acetate Moiety | 1750-1730 |
| C=N and C=C Stretch (Aromatic) | Quinoline Ring | 1620-1400 |
| C-O Stretch | Ester Linkage | 1300-1000 |
These characteristic absorption bands collectively provide a molecular fingerprint, allowing for the confirmation of the presence of both the quinoline and ethyl acetate functionalities within the structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system, being an aromatic and conjugated heterocycle, is the primary chromophore in this compound and is expected to dominate its UV-Vis absorption spectrum.
Generally, quinoline and its derivatives exhibit multiple absorption bands in the UV region. researchgate.net The spectrum of quinoline itself shows characteristic absorptions that can be attributed to π→π* transitions within the aromatic system. nist.gov These transitions are typically observed as two or three distinct bands. For quinoline, absorption maxima are generally found around 225 nm, 275 nm, and 315 nm. The ethyl acetate substituent is not expected to significantly alter the position of these absorption maxima as it is not in direct conjugation with the quinoline ring system. Carboxylic acids and their simple esters, lacking additional conjugation, typically absorb around 210 nm, which is often too low to be of practical use for detailed analysis. libretexts.org
The UV-Vis spectrum of this compound would therefore be predicted to closely resemble that of 3-substituted quinolines. The expected electronic transitions and their approximate absorption maxima are detailed in the table below.
| Electronic Transition | Chromophore | Approximate λmax (nm) |
| π→π | Quinoline Ring | ~225 |
| π→π | Quinoline Ring | ~275 |
| π→π* | Quinoline Ring | ~315 |
Analysis of the molar absorptivity (ε) for each band can further characterize the electronic structure. Deviations from the expected absorption maxima could indicate interactions between the substituent and the quinoline ring or the influence of the solvent environment.
X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformation Analysis
The analysis of Ethyl 2-(quinolin-8-yloxy)acetate monohydrate revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net The unit cell parameters were determined to be a = 6.9562 Å, b = 17.5050 Å, and c = 10.5304 Å, with β = 100.124°. researchgate.net A key conformational feature is the dihedral angle between the plane of the ethyl ester group and the quinoline ring system, which was found to be 7.94°. researchgate.net This suggests a relatively coplanar arrangement between the substituent and the aromatic ring.
For this compound, a similar analysis would be expected to yield precise atomic coordinates, allowing for the determination of all intramolecular distances and angles. The crystal packing would likely be stabilized by intermolecular interactions such as C-H···O or C-H···N hydrogen bonds and potentially π-π stacking interactions between the quinoline rings of adjacent molecules. researchgate.netnih.gov The table below summarizes the crystallographic data for the related compound, Ethyl 2-(quinolin-8-yloxy)acetate monohydrate, which serves as a model for the type of data that would be obtained for the title compound. researchgate.net
| Crystal Data Parameter | Ethyl 2-(quinolin-8-yloxy)acetate monohydrate |
| Chemical Formula | C₁₃H₁₃NO₃·H₂O |
| Formula Weight | 249.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.9562 |
| b (Å) | 17.5050 |
| c (Å) | 10.5304 |
| β (°) | 100.124 |
| Volume (ų) | 1262.30 |
| Z | 4 |
This detailed structural information is invaluable for understanding the molecule's solid-state conformation and the non-covalent forces that govern its crystal lattice.
Chromatographic Techniques (HPLC, UPLC, GC) for Purity Assessment and Isolation Methodologies
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. wikipedia.org For a compound like this compound, which possesses moderate polarity, High-Performance Liquid Chromatography (HPLC) is a particularly suitable analytical method.
A typical HPLC method for the analysis of quinoline derivatives would employ a reverse-phase stationary phase, such as a C18 column. sielc.comresearchgate.net The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comresearchgate.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The composition of the mobile phase can be optimized, either isocratically or through a gradient elution, to achieve efficient separation of the target compound from any impurities or starting materials. researchgate.net For instance, a method for separating quinoline utilized a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Detection is commonly achieved using a UV detector set to one of the absorption maxima of the quinoline chromophore (e.g., 275 nm).
The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area from the chromatogram is proportional to its concentration, allowing for quantitative analysis and purity determination. For preparative applications, the developed HPLC method can be scaled up to isolate larger quantities of the pure compound. sielc.com
The table below outlines a representative set of HPLC conditions that could be adapted for the analysis of this compound.
| HPLC Parameter | Typical Conditions |
| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with optional acid modifier) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~275 nm |
| Injection Volume | 10-20 µL |
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, could also be employed for faster and more efficient separations. sielc.com Gas Chromatography (GC) might be less suitable unless the compound is derivatized to increase its volatility, as quinoline derivatives can have relatively high boiling points.
Despite a comprehensive search for scientific literature, no specific computational chemistry or in silico investigation studies were found for the compound “this compound.” Consequently, it is not possible to provide the detailed, data-driven article as requested in the outline.
Quantum Chemical Calculations: No Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO/LUMO) analyses, Molecular Electrostatic Potential (MEP) maps, or calculated spectroscopic parameters for this compound could be located.
Molecular Dynamics (MD) Simulations: No research detailing MD simulations for the conformational analysis or flexibility of this specific compound was identified.
Molecular Docking Studies: No studies predicting the binding modes of this compound with any macromolecular targets were found.
While computational studies exist for other quinoline derivatives and isomers, applying that data to this compound would be scientifically inaccurate. Therefore, in the absence of published research, the generation of a factually correct article adhering to the provided structure is not feasible.
Computational Chemistry and in Silico Investigations of Ethyl 2 Quinolin 3 Yl Acetate
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For ethyl 2-(quinolin-3-yl)acetate and its analogs, QSAR studies can provide valuable insights into the structural features that are crucial for their therapeutic effects.
In a typical QSAR study for a series of quinoline (B57606) derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is used. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be categorized into several types, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D conformation of the molecule.
Electronic descriptors: Related to the distribution of electrons in the molecule.
Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model. The quality of the QSAR model is assessed through various validation metrics, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).
For instance, a hypothetical QSAR model for a series of this compound analogs targeting a specific kinase might reveal that increased hydrophobicity in a particular region of the molecule and the presence of a hydrogen bond donor at another position are positively correlated with higher biological activity. Such findings provide clear design principles for synthesizing new derivatives with improved potency.
Table 1: Hypothetical QSAR Data for this compound Analogs (Disclaimer: The following data is for illustrative purposes to demonstrate the principles of QSAR and does not represent actual experimental results for this specific compound series.)
| Compound | LogP | Molar Refractivity | Electronic Energy (eV) | Biological Activity (IC50, µM) |
| Analog 1 | 2.5 | 65 | -1500 | 10.2 |
| Analog 2 | 3.1 | 72 | -1550 | 5.8 |
| Analog 3 | 2.8 | 68 | -1520 | 8.1 |
| Analog 4 | 3.5 | 78 | -1600 | 2.5 |
| Analog 5 | 2.2 | 60 | -1480 | 15.7 |
In Silico Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches. Both methodologies can be instrumental in identifying novel hits based on the this compound scaffold.
Ligand-Based Virtual Screening (LBVS)
LBVS methods are employed when the 3D structure of the biological target is unknown, but a set of molecules with known activity is available. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of steric and electronic features that are necessary for biological activity. For this compound, a pharmacophore model could be developed based on a set of known active analogs. This model would then be used to screen large compound databases to find molecules that match the pharmacophoric features.
Similarity Searching: This approach involves searching for molecules in a database that are structurally similar to a known active compound (the query molecule), in this case, a potent derivative of this compound. Similarity is typically quantified using 2D or 3D molecular fingerprints.
Structure-Based Virtual Screening (SBVS)
SBVS methods require the 3D structure of the target protein, which can be obtained from experimental techniques like X-ray crystallography or NMR spectroscopy, or through homology modeling.
Molecular Docking: This is the most common SBVS technique. It predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. For this compound, docking simulations would be performed against the binding site of a relevant target protein. The results are scored based on the predicted binding affinity, allowing for the ranking of potential candidates from a large library. Studies on similar quinoline-3-carboxamide (B1254982) derivatives have successfully used molecular docking to identify potential inhibitors for targets like ataxia telangiectasia mutated (ATM) kinase and platelet-derived growth factor receptor (PDGFR). mdpi.commatilda.scienceresearchgate.net For instance, the quinoline nitrogen is often observed to form key interactions with the hinge region of kinases. mdpi.com
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This provides a more detailed understanding of the stability of the binding pose and the key interactions that are maintained throughout the simulation.
Table 2: Illustrative Virtual Screening Hit List for a Kinase Target (Disclaimer: The following data is for illustrative purposes and does not represent actual screening results.)
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interactions |
| ZINC12345 | -9.8 | 50 | H-bond with hinge region |
| ZINC67890 | -9.5 | 75 | Hydrophobic interactions |
| ZINC13579 | -9.2 | 110 | Pi-stacking with Phe residue |
| ZINC24680 | -9.1 | 125 | H-bond with catalytic Lys |
| ZINC98765 | -8.9 | 180 | Salt bridge with Asp residue |
Through the application of these computational methodologies, researchers can efficiently explore the chemical space around the this compound scaffold, prioritize the synthesis of the most promising candidates, and ultimately accelerate the discovery of new therapeutic agents.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Systematic Exploration of Substituent Effects on the Quinoline (B57606) Ring and Acetate (B1210297) Moiety
The biological activity of quinoline derivatives can be significantly modulated by introducing various substituents onto the bicyclic ring system. The nature (electron-donating or electron-withdrawing), size, and position of these substituents influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Research on related quinoline-3-carboxylates has shown that substituents at various positions on the indole (B1671886) nucleus (which is a precursor in some syntheses) are well-tolerated and can influence reaction yields and potentially biological activity. nih.govresearchgate.net For instance, both electron-donating groups (like methoxy, -OMe) and electron-withdrawing groups (like nitro, -NO2, or bromo, -Br) on the benzene (B151609) ring of the quinoline scaffold have been successfully incorporated. nih.govresearchgate.net The position of these substituents is also critical; studies have shown that substituents at the 5- and 6-positions are generally well-tolerated, while substitution at the 7-position can lead to a significant decrease in reactivity and yield in certain synthetic pathways. nih.gov Substitution at the 2-position of the quinoline ring can also be detrimental to some reactions. nih.gov
The table below summarizes the observed effects of substituents on the quinoline ring, based on studies of closely related quinoline derivatives.
| Position on Quinoline Ring | Substituent Type | Example | Observed Effect on Activity/Synthesis | Reference |
| C5 | Electron-donating | -OCH3 | Excellent yields in synthesis, suggesting favorable electronic properties. | nih.govresearchgate.net |
| C5 | Electron-withdrawing | -NO2 | Lowered yields compared to electron-donating groups, but still viable. | nih.govresearchgate.net |
| C5 | Halogen | -Br | Good yields, generally well-tolerated. | nih.govresearchgate.net |
| C6 | Halogen | -Br | Excellent yields, indicating this position is favorable for substitution. | nih.govresearchgate.net |
| C7 | Halogen | -Cl | Poor reaction yields, suggesting steric or electronic hindrance. | nih.govresearchgate.net |
Regarding the acetate moiety, modifications to the ethyl group or the methylene (B1212753) bridge can impact the compound's pharmacokinetic properties. Altering the length of the alkyl chain or introducing functional groups can change the molecule's polarity and ability to form hydrogen bonds.
Positional Isomerism Effects on Biological Activity (e.g., Comparison with C2 and C4 Acetate Isomers)
The position of the acetate side chain on the quinoline ring is a critical determinant of biological activity. The spatial arrangement of the functional group dictates how the molecule can orient itself within a receptor's binding site.
While SAR studies specifically comparing the acetate isomers of ethyl quinolinylacetate are not extensively detailed in the provided results, the general principles of quinoline chemistry highlight the distinct reactivity and properties of the C2, C3, and C4 positions. For certain biological targets, substitution at the C3 position has been identified as a critical requirement for activity. researchgate.net
C3-Substitution (Ethyl 2-(quinolin-3-YL)acetate): This isomer places the acetate group at a position that is electronically distinct from the C2 and C4 positions. Its vector in space relative to the quinoline nitrogen and the fused benzene ring allows for specific interactions with target macromolecules.
C2-Substitution: Placing the acetate group at the C2 position would position it adjacent to the heterocyclic nitrogen atom. This proximity could lead to intramolecular interactions or different steric and electronic influences on receptor binding compared to the C3 isomer. Methods for preparing 2-substituted quinoline derivatives are well-established. pharmaguideline.com
C4-Substitution: An acetate group at the C4 position would also have a unique spatial and electronic profile. This position is often targeted for modifications in other quinoline-based drugs, such as 4-aminoquinolines, where it is crucial for activity. researchgate.net
The differential effects of positional isomerism underscore the importance of precise structural arrangement for biological function. A comparative analysis of these isomers would be essential to fully map the SAR landscape.
Impact of Ester Group Modifications on Compound Activity and Target Interactions
The ethyl ester of the acetate moiety is a key functional group that can be modified to fine-tune the compound's properties. The ester group influences lipophilicity, which affects cell membrane permeability, and can also participate in hydrogen bonding as an acceptor.
Key modifications and their potential impacts include:
Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid introduces a polar, ionizable group. This typically decreases lipophilicity and introduces a strong hydrogen bond donor and acceptor, which could lead to different or enhanced interactions with a biological target.
Varying the Alkyl Group: Replacing the ethyl group with other alkyl groups (e.g., methyl, propyl, tert-butyl) can systematically alter the compound's size and lipophilicity. A larger, bulkier group like tert-butyl could provide steric hindrance or fit into a hydrophobic pocket in a target protein, potentially increasing selectivity.
Amide Formation: Converting the ester to an amide by reacting it with various amines introduces a strong hydrogen bond donor (the N-H group) and can significantly alter the molecule's biological activity profile. Studies on related quinolin-2-one derivatives have shown that converting a propanoic acid side chain into various N-alkyl propanamides can lead to potent cytotoxic and enzyme inhibitory activity. nih.gov
The following table illustrates potential modifications to the ester group and their predicted effects on physicochemical properties.
| Modification | Resulting Functional Group | Change in Lipophilicity | Change in H-Bonding | Potential Impact on Activity |
| Hydrolysis | Carboxylic Acid | Decrease | Adds H-bond donor | Altered target interaction, modified solubility |
| Transesterification | Methyl Ester | Slight Decrease | No change | Minor adjustment of steric/electronic profile |
| Transesterification | tert-Butyl Ester | Increase | No change | Increased steric bulk, enhanced hydrophobic interactions |
| Amidation | Primary Amide (-CONH2) | Decrease | Adds H-bond donor | Potential for new H-bond interactions with target |
Stereochemical Considerations and Enantiomeric Purity in SAR Elucidation
Stereochemistry plays a vital role in the interaction between small molecules and their biological targets, which are inherently chiral. While this compound itself is achiral, substitution on the methylene carbon of the acetate side chain would create a chiral center.
If a chiral center is introduced, the resulting enantiomers (R and S forms) could exhibit significantly different biological activities, a phenomenon known as stereospecificity. One enantiomer might fit perfectly into a receptor's binding site, leading to a potent effect, while the other might bind weakly or not at all. diva-portal.org
For example, in a study of related 4-aminoquinoline (B48711) derivatives, substitutions on a piperazine (B1678402) ring attached to the quinoline scaffold exerted a significant and stereospecific beneficial effect on receptor affinity and potency. researchgate.net This highlights that even for the broader quinoline class, stereochemistry is a critical factor. Therefore, in the design of new analogs based on the this compound scaffold, if a chiral center is created, it is essential to:
Separate the enantiomers.
Test each enantiomer individually to determine which one is responsible for the desired biological activity (the eutomer).
Ensure high enantiomeric purity in subsequent lead compounds to maximize efficacy and reduce potential off-target effects from the less active enantiomer (the distomer).
Methods involving chiral induction have been used to determine the enantiomeric excess and absolute configuration of chiral molecules using quinoline-based structures, further emphasizing the scaffold's utility in stereochemical studies. nih.gov
Rational Design Strategies for Enhanced Target Selectivity and Affinity
Rational drug design utilizes the understanding of SAR to create new molecules with improved properties. manchester.ac.ukbenthamscience.com Based on the principles discussed, several strategies can be employed to enhance the target selectivity and affinity of compounds derived from this compound.
Scaffold Hopping and Bioisosteric Replacement: The quinoline ring itself can be modified, or parts of it can be replaced with bioisosteres (groups with similar physical or chemical properties) to improve affinity or pharmacokinetic properties.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how different analogs of this compound will bind. This allows for the design of molecules with substituents that make optimal contact with amino acid residues in the binding site, enhancing affinity. researchgate.netrsc.org
Fragment-Based Design: The quinoline-3-acetate core can be considered a molecular fragment. This fragment can be combined with other small fragments known to bind to adjacent sites on the target protein to build a more potent molecule.
Exploiting SAR Data: The systematic data gathered from substituent effects (Section 5.1), positional isomerism (Section 5.2), and ester modifications (Section 5.3) can be used to build a predictive QSAR (Quantitative Structure-Activity Relationship) model. mdpi.com Such models can guide the design of new derivatives by predicting their activity before synthesis, saving time and resources. For instance, if SAR studies show that a bulky, hydrophobic group at the C6 position increases activity, this information can be used to design a new series of C6-substituted analogs. manchester.ac.ukbenthamscience.comresearchgate.net
Molecular Hybridization and Bioconjugation Approaches Utilizing the this compound Scaffold
Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores into a single molecule. dntb.gov.ua This can lead to hybrid compounds with improved affinity, dual-target activity, or a novel mechanism of action. The this compound scaffold is an excellent candidate for this approach. nih.gov
Hybridization with Other Heterocycles: The quinoline scaffold has been successfully hybridized with various other bioactive heterocyclic rings, such as thiazole (B1198619), oxadiazole, and pyrazole. nih.govjohnshopkins.eduresearchgate.net For example, a new series of quinolines bearing a thiazole moiety was synthesized and showed potent antibacterial and antifungal activities. johnshopkins.edu The acetate portion of this compound provides a convenient linker to attach these other pharmacophores.
Bioconjugation: The acetate moiety can be derivatized to link the quinoline scaffold to biomolecules like peptides, antibodies, or nucleic acids. This approach can be used to target the quinoline derivative to specific cells or tissues, potentially increasing its therapeutic index and reducing off-target toxicity.
The following table lists examples of quinoline hybridization strategies found in the literature, which could be adapted for the this compound scaffold.
| Hybrid Partner | Linkage Strategy | Resulting Hybrid Type | Potential Biological Activity | Reference |
| Thiazole | Covalent bond via linker | Quinoline-Thiazole Hybrid | Antibacterial, Antifungal | dntb.gov.uajohnshopkins.edu |
| Oxadiazole | Covalent bond via linker | Quinoline-Oxadiazole Hybrid | Antitubercular | nih.gov |
| Coumarin | Fused or linked | Quinoline-Coumarin Hybrid | Anticancer | nih.gov |
| Pyrazole | Fused ring system | Pyrazoloquinolines | Anticancer | researchgate.net |
| Piperazine | Direct attachment to quinoline | Quinoline-Piperazine Hybrid | Antimicrobial | researchgate.net |
These hybridization and bioconjugation strategies expand the chemical space accessible from the this compound core, offering a promising avenue for the discovery of novel and effective therapeutic agents. nih.govnih.gov
Mechanistic Biology and Pharmacological Research Avenues
Investigation of Cellular Pathway Modulation
No research has been published analyzing the effects of Ethyl 2-(quinolin-3-YL)acetate on cell cycle progression in any cell line. Therefore, no data tables or detailed findings on this topic can be provided.
There are no available studies that investigate whether this compound can induce apoptosis or other forms of programmed cell death, nor any that explore the potential underlying molecular mechanisms.
Target Identification and Validation Through Advanced Biological Screening
The elucidation of the molecular targets of a bioactive compound is a critical step in drug discovery and development. For this compound, a compound with a promising quinoline (B57606) scaffold, identifying its biological targets is essential to understanding its mechanism of action and exploring its therapeutic potential. orientjchem.org Advanced biological screening methodologies offer powerful tools for this purpose, moving from broad phenotypic observations to precise molecular interactions. While specific research on the molecular targets of this compound is not extensively documented, the strategies employed for other quinoline derivatives provide a clear framework for future investigation.
High-throughput screening (HTS) represents a primary approach for rapidly assessing the effect of a compound on a large number of biological targets. nih.govmdpi.com HTS assays can be designed to measure various biological activities, such as enzyme inhibition, receptor binding, or changes in gene expression. nih.gov For a compound like this compound, an HTS campaign could involve screening against a panel of known cancer-related kinases, as the quinoline core is present in many kinase inhibitors. nih.gov A homogenous fluorescence assay, for instance, was used to screen a library of 31,500 compounds to identify a novel quinoline-based scaffold for the inhibition of Ten-eleven translocation dioxygenase 2 (TET2). nih.gov
Table 1: Illustrative High-Throughput Screening (HTS) Campaign for a Quinoline Library
| Parameter | Description | Example |
|---|---|---|
| Compound Library | A diverse collection of quinoline derivatives, including this compound. | 10,000-compound quinoline-focused library |
| Target Panel | A selection of biologically relevant targets, such as a panel of human kinases or proteases. | Kinase panel (e.g., EGFR, VEGFR, ATM) |
| Assay Format | The specific technology used to measure the compound's effect on the target. | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Primary Screen | Initial screen at a single high concentration to identify "hits". | 10 µM compound concentration |
| Hit Criteria | The threshold for a compound to be considered active. | >50% inhibition of target activity |
| Confirmation Screen | Re-testing of primary hits to confirm activity and rule out false positives. | Testing in triplicate |
| Dose-Response | Testing confirmed hits at multiple concentrations to determine potency (e.g., IC50). | 10-point dose-response curve |
Phenotypic screening is another powerful strategy, particularly when the molecular target of a compound is unknown. nih.govmdpi.com This approach focuses on identifying molecules that produce a desired change in a cellular or organismal phenotype, such as inducing cancer cell apoptosis or inhibiting bacterial growth. intellicyt.com The subsequent challenge is then to identify the molecular target responsible for the observed phenotype, a process known as target deconvolution. nih.gov For this compound, a phenotypic screen could reveal unexpected therapeutic applications, and modern mechanism-of-action methods can then be employed to identify its target. nih.gov
Table 2: Hypothetical Phenotypic Screening Cascade for this compound
| Stage | Objective | Methodology | Outcome |
|---|---|---|---|
| 1. Primary Screen | Identify compounds that inhibit the proliferation of a specific cancer cell line. | Cell viability assay (e.g., MTT, CellTiter-Glo®) on a panel of cancer cell lines (e.g., HCT116, A549). nih.gov | Identification of this compound as a hit against HCT116 cells. |
| 2. Secondary Assays | Characterize the cellular phenotype induced by the compound. | High-content imaging to assess changes in cell morphology, cell cycle, and apoptosis markers (e.g., caspase activation). | Observation that the compound induces G2/M cell cycle arrest and apoptosis. |
| 3. Target Deconvolution | Identify the molecular target responsible for the observed phenotype. | Chemical proteomics, genetic screening (e.g., CRISPR/Cas9 screen), or computational approaches. mdpi.com | Putative identification of a key cell cycle regulatory protein as the target. |
| 4. Target Validation | Confirm that engagement of the putative target recapitulates the phenotype. | Target knockdown/knockout experiments, in vitro binding assays with the purified protein. | Confirmation that the compound's antiproliferative effect is dependent on the identified target. |
Chemical proteomics has emerged as a robust method for target identification. mdpi.comnih.gov This technique often utilizes a modified version of the bioactive compound as a "bait" to capture its interacting proteins from a cell lysate. nih.gov These captured proteins are then identified using mass spectrometry. A functional proteomics approach was used to identify aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of several quinoline drugs by exploiting the structural similarities between the quinoline compounds and the purine (B94841) ring of ATP. nih.gov Such an approach could be highly valuable in elucidating the protein interactome of this compound.
Table 3: Potential Protein Interactors of Quinoline Derivatives Identified via Advanced Screening
| Protein Target | Therapeutic Area | Screening Method | Reference Compound Class |
|---|---|---|---|
| Aldehyde Dehydrogenase 1 (ALDH1) | Cancer, Metabolism | Functional Proteomics | General Quinolines |
| Quinone Reductase 2 (QR2) | Cancer, Neuroprotection | Functional Proteomics | General Quinolines |
| Ataxia Telangiectasia Mutated (ATM) Kinase | Cancer | Cytotoxicity Assays, Western Blot | Quinoline-3-carboxamides nih.gov |
| Methionyl-tRNA Synthetase (MRS) | Cancer, Infectious Disease | In Vitro Enzyme Inhibition Screen | Quinoline Scaffolds nih.gov |
| Ten-eleven translocation dioxygenase 2 (TET2) | Epigenetics, Cancer | High-Throughput Screening (Fluorescence) | Tri-substituted Quinolines nih.gov |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability
The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. nih.govtandfonline.com While these methods have been instrumental in building vast libraries of quinoline analogues, they often suffer from significant drawbacks, including the use of hazardous reagents, harsh reaction conditions like high temperatures, long reaction times, and the generation of substantial chemical waste. nih.govbenthamdirect.com These factors contribute to a low atom economy and significant environmental and economic concerns. nih.gov
In response, the principles of green chemistry are revolutionizing the synthesis of quinoline scaffolds. benthamdirect.comresearchgate.net Future research is intensely focused on developing more sustainable and efficient synthetic protocols. asianpubs.org These modern approaches aim to minimize waste, reduce energy consumption, and utilize less toxic materials. benthamdirect.comresearchgate.net Key areas of development include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. nih.govbenthamdirect.com
One-Pot, Multi-Component Reactions: Combining several synthetic steps into a single operation simplifies procedures and reduces the need for isolating intermediates, thereby saving time and resources. tandfonline.comresearchgate.net
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a major focus. tandfonline.comresearchgate.net For instance, a sustainable, catalyst-free method for synthesizing 4-aryl quinolines has been developed using a water-ethyl acetate (B1210297) solvent system. nih.gov
Development of Recyclable Catalysts: The use of catalysts such as p-toluenesulfonic acid (p-TSA) and polymer-supported sulphonic acid enhances reaction efficiency and allows for catalyst reuse, aligning with sustainability goals. tandfonline.comresearchgate.netasianpubs.org
These green methodologies are not just environmentally conscious but also offer economic advantages, making them highly attractive for the large-scale production of quinoline derivatives like Ethyl 2-(quinolin-3-YL)acetate. nih.govasianpubs.org
| Synthetic Method | Traditional Approaches (e.g., Skraup, Friedländer) | Green Chemistry Approaches |
| Reagents | Often require stoichiometric amounts of hazardous chemicals (e.g., strong acids). nih.gov | Use of catalytic amounts of recyclable or less toxic catalysts. researchgate.netasianpubs.org |
| Solvents | Typically rely on volatile and hazardous organic solvents. nih.gov | Employ environmentally benign solvents like water and ethanol. tandfonline.com |
| Energy Consumption | Frequently require high temperatures and long reaction times. nih.gov | Utilize energy-efficient methods like microwave or ultrasound irradiation. benthamdirect.com |
| Waste Generation | Can produce significant amounts of chemical waste. benthamdirect.com | Designed to minimize waste through one-pot procedures and high atom economy. researchgate.net |
| Overall Efficiency | Often involve multiple steps with work-up and purification challenges. nih.gov | Streamlined processes with simpler work-up and improved yields. benthamdirect.com |
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. nih.govmdpi.com For quinoline derivatives, these computational tools offer unprecedented opportunities to accelerate the design of new molecules with enhanced therapeutic profiles. nih.govresearchgate.net By analyzing vast datasets of chemical structures and biological activities, AI/ML algorithms can identify complex patterns and relationships that are not easily discernible by human researchers. mdpi.com
Future research will increasingly leverage AI and ML for:
Predictive Modeling: AI models, including deep learning and support vector machines (SVM), can predict various properties of novel quinoline acetate derivatives before they are synthesized. mdpi.comnih.govnih.gov This includes predicting their biological activity against specific targets, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and potential toxicity. researchgate.netmdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, are used to correlate the 3D structure of quinoline compounds with their biological activity. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecular structures from scratch that are optimized for desired properties. mdpi.com These models can explore a vast chemical space to propose novel quinoline acetate derivatives with high predicted affinity for a biological target and favorable drug-like characteristics. nih.gov
High-Throughput Virtual Screening: AI can significantly enhance virtual screening efforts by efficiently prioritizing large compound libraries to identify the most promising candidates for further experimental testing, saving considerable time and resources. nih.govnih.gov
The integration of these in silico techniques allows for a more rational and targeted approach to drug design, reducing the reliance on costly and time-consuming trial-and-error synthesis and testing. nih.govmdpi.com
| AI/ML Application | Description | Impact on Quinoline Acetate Research |
| Predictive Toxicology | Models trained to predict potential adverse effects of compounds early in the discovery phase. researchgate.netpandawainstitute.com | Helps in eliminating potentially toxic quinoline derivatives, improving the safety profile of candidates. |
| QSAR Modeling | Establishes a mathematical relationship between the chemical structure and biological activity of compounds. mdpi.com | Guides the modification of the this compound scaffold to enhance therapeutic efficacy. |
| Generative Models | Algorithms that create novel molecular structures with desired therapeutic profiles. mdpi.com | Enables the design of innovative quinoline-based compounds with improved properties. |
| Binding Affinity Prediction | Deep learning models that predict the strength of the interaction between a ligand and a protein target. nih.gov | Facilitates the identification and optimization of potent quinoline inhibitors for specific biological targets. |
Exploration of Polypharmacology and Multi-Targeting Approaches
The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the understanding that complex diseases, such as cancer, often involve multiple biological pathways. mdpi.com This has led to a growing interest in polypharmacology—the concept of designing single chemical entities that can modulate multiple targets simultaneously. mdpi.comresearchgate.net Quinoline derivatives, due to their versatile scaffold, are excellent candidates for the development of multi-target agents. mdpi.comnih.gov
Future research directions in this area include:
Designing Multi-Target Kinase Inhibitors: Many cancers are driven by aberrant signaling pathways regulated by protein kinases. Quinoline-based compounds have shown potential as inhibitors of various kinases, including c-Met, VEGF, and EGF receptors. nih.gov A key strategy is to design single quinoline molecules that can simultaneously inhibit several key kinases involved in tumor progression and angiogenesis. nih.gov
Combating Drug Resistance: A multi-target approach can be a powerful strategy to overcome drug resistance, a major challenge in cancer therapy. mdpi.com For example, designing compounds that inhibit a primary target (like a kinase) as well as a resistance mechanism (like an efflux pump) could lead to more durable therapeutic responses. mdpi.com
Computational Target Prediction: In silico techniques like molecular docking and dynamics simulations are crucial for designing and optimizing multi-targeted drug candidates based on the quinoline scaffold. mdpi.com These methods can predict the binding affinity and interaction of a compound with multiple biological targets, guiding the synthetic process. mdpi.com
By intentionally designing molecules like this compound derivatives to interact with multiple relevant targets, researchers aim to achieve synergistic therapeutic effects and reduce the likelihood of resistance development. mdpi.com
| Potential Target Class | Example Targets | Therapeutic Rationale |
| Protein Kinases | c-Met, VEGFR, EGFR nih.gov | Inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis in cancer. nih.gov |
| DNA Processing Enzymes | Topoisomerase I mdpi.com | Disruption of DNA replication in rapidly dividing cancer cells. mdpi.com |
| Epigenetic Regulators | Bromodomain-containing protein 4 (BRD4) mdpi.com | Modulation of gene expression programs that drive cancer growth. mdpi.com |
| Transporter Proteins | ATP-binding cassette sub-family G member 2 (ABCG2) mdpi.com | Overcoming multidrug resistance by inhibiting the efflux of anticancer drugs from tumor cells. mdpi.com |
Challenges in Translational Research from in vitro to in vivo Research Models
A significant hurdle in drug development is the translation of promising results from controlled laboratory (in vitro) settings to complex living organisms (in vivo). sygnaturediscovery.com While a quinoline derivative may show excellent activity in a cellular assay, its efficacy in an animal model or human can be limited by a multitude of factors. nih.gov This "in vitro-in vivo gap" is a major cause of drug candidate failure in preclinical and clinical development. sygnaturediscovery.com
Key challenges in the translational research of quinoline acetates include:
Pharmacokinetic Properties: Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can prevent the compound from reaching effective concentrations in vivo, even if it is highly potent in vitro. nih.gov
Biological Complexity: In vitro models, such as cell cultures, cannot fully replicate the complex interplay of various cells, tissues, and physiological systems present in a living organism. sygnaturediscovery.com This complexity can profoundly influence a drug's activity and toxicity.
Model Predictability: The animal models used in preclinical studies may not accurately reflect human disease pathology or drug response, leading to discrepancies between preclinical and clinical outcomes. sygnaturediscovery.comnih.gov
Toxicity: A compound may exhibit unforeseen toxicity in an animal model that was not apparent in simpler in vitro toxicity screens. researchgate.net
To bridge this gap, researchers are developing more predictive models and strategies. Establishing a robust in vitro-in vivo correlation (IVIVC) is a key goal. An IVIVC is a predictive mathematical model that relates an in vitro property of a drug (like its dissolution rate) to an in vivo response (like its plasma concentration). dissolutiontech.com Developing such correlations for quinoline acetates could help in optimizing formulations and predicting in vivo performance, thereby reducing the reliance on extensive animal testing. dissolutiontech.com
| Challenge | Description | Potential Mitigation Strategy |
| Poor Bioavailability | The compound is not effectively absorbed or is rapidly cleared from the body. nih.gov | Formulation optimization; structural modifications to improve physicochemical properties. |
| Off-Target Effects | The compound interacts with unintended biological targets, causing toxicity. researchgate.net | Comprehensive in silico and in vitro off-target screening early in development. |
| Metabolic Instability | The compound is quickly broken down by metabolic enzymes (e.g., cytochrome P450s). nih.gov | Identification of metabolic "hotspots" on the molecule and modification to block metabolism. nih.gov |
| Lack of Efficacy in Animal Models | The compound is active in cell-based assays but shows no therapeutic effect in animals. nih.gov | Use of more physiologically relevant in vitro models (e.g., 3D organoids) and carefully selected animal models. sygnaturediscovery.com |
Emerging Research Areas for Quinoline Acetate Derivatives in Chemical Biology
Beyond their direct therapeutic applications, quinoline acetate derivatives represent versatile scaffolds for exploring fundamental questions in chemical biology. researchgate.netresearchgate.net Their inherent biological activity and modifiable structure make them valuable tools for probing complex biological systems. nih.govnih.gov
Emerging research areas include:
Development of Chemical Probes: Quinoline derivatives can be modified to create chemical probes for studying the function and localization of specific proteins or enzymes within cells. By attaching fluorescent tags or reactive groups, these probes can help elucidate biological pathways and identify new drug targets.
Antimicrobial Resistance Breakers: Bacterial efflux pumps are a major mechanism of antimicrobial resistance (AMR). nih.gov Quinoline-based compounds are being investigated as efflux pump inhibitors (EPIs). nih.gov When used in combination with existing antibiotics, these EPIs can restore the antibiotic's efficacy against resistant bacterial strains, offering a promising strategy to combat AMR. nih.gov
Hybrid Molecules: The quinoline scaffold can be fused with other pharmacologically active motifs (e.g., coumarin, thiazole (B1198619), triazole) to create hybrid molecules. nih.gov This approach aims to combine the therapeutic benefits of both moieties into a single compound, potentially leading to dual modes of action, enhanced potency, or novel biological activities. researchgate.netnih.gov
Coordination Chemistry and Metal Complexes: Quinoline derivatives can act as ligands to form coordination complexes with various metal ions. researchgate.net These metal complexes can exhibit unique photophysical properties and biological activities, with potential applications in bio-imaging, diagnostics, and as novel anticancer or antimicrobial agents. researchgate.net
The exploration of these diverse applications in chemical biology will not only expand the utility of the quinoline acetate scaffold but also provide valuable insights into biological processes, paving the way for future therapeutic innovations. nih.govrsc.org
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-(quinolin-3-yl)acetate and its derivatives?
this compound derivatives are typically synthesized via condensation reactions or functionalization of the quinoline core. For example:
- Knoevenagel condensation : Reacting quinoline-3-carbaldehyde with ethyl acetoacetate in ethanol under reflux yields derivatives like ethyl {[3-(hydroxymethyl)quinolin-2-yl]thio}acetate .
- Catalytic methods : Lanthanum chloride hydrate (LaCl₃·7H₂O) has been used as a catalyst for phosphinate ester synthesis involving quinolin-3-yl groups, with purification via column chromatography (ethyl acetate:hexane) .
- Hydrogenation : Palladium/C-catalyzed hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate in ethanol produces tetrahydroquinoline derivatives, followed by recrystallization for purity .
Q. How can researchers optimize reaction conditions to minimize isomer formation?
Isomer formation, such as in where fractions showed distinct Rf values (0.09 vs. 0.17), can be mitigated by:
- Controlling solvent polarity : Using gradient elution (e.g., methylene chloride to ethyl acetate/methanol) during column chromatography to separate isomers .
- Temperature modulation : Lowering reaction temperatures to favor kinetic over thermodynamic products.
- Catalyst selection : Employing chiral catalysts to enforce stereoselectivity, as seen in asymmetric synthesis of LEDGINs .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- TLC and HPLC : Monitor reaction progress and purity using ethyl acetate:n-hexane (1:1) as a mobile phase .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., quinolin-3-yl proton signals at δ 7.2–8.5 ppm) .
- X-ray crystallography : Resolve crystal packing via hydrogen bonds (N–H···O, C–H···O) using SHELXL refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for quinoline-based inhibitors?
Discrepancies in potency (e.g., IC₅₀ values ranging from 1.37 μM to 35 μM for LEDGINs ) arise from:
- Structural variations : Minor substituent changes (e.g., halogenation at C7 of quinoline) alter binding to HIV integrase .
- Assay conditions : Differences in buffer pH or co-factor availability (e.g., Mg²⁺ for enzymatic assays) impact activity.
- Data normalization : Use internal controls (e.g., raltegravir-resistant viral strains) to validate mechanism-specific effects .
Q. What methodologies enable the design of 2-(quinolin-3-yl)acetic acid derivatives as protein-protein interaction inhibitors?
- Pharmacophore modeling : Screen 200,000 compounds in silico using co-crystal structures of HIV integrase (IN)-LEDGF/p75 to identify critical hydrogen-bond acceptors and hydrophobic regions .
- Structure-activity relationship (SAR) : Optimize substituents (e.g., cyclopropyl groups at C2) to enhance potency against drug-resistant strains .
- High-throughput crystallography : Refine inhibitor-bound structures with SHELXL to validate binding modes .
Q. How can crystallographic data resolve ambiguities in hydrogen-bond networks for quinoline derivatives?
SHELXL refinement ( ) enables precise modeling of hydrogen bonds:
- N–H···O interactions : Key for stabilizing Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate crystals .
- C–H···O weak bonds : Contribute to layered packing motifs, resolved via anisotropic displacement parameters (ADPs) .
Q. What strategies address low yields in multicomponent reactions involving this compound?
- Solvent optimization : Absolute ethanol improves cyclocondensation of 3-hydroxyacetophenone, aldehydes, and ethyl cyanoacetate .
- Catalyst recycling : Recover LaCl₃·7H₂O catalyst via filtration and reuse, reducing cost and waste .
- Microwave-assisted synthesis : Accelerate reaction times for temperature-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
